Azetidine-3-carboxamide hydrochloride

描述

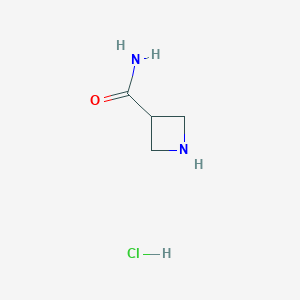

Structure

3D Structure of Parent

属性

IUPAC Name |

azetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHAZJRRJVJSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630068 | |

| Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-45-7 | |

| Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Azetidine-3-carboxamide Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Introduction to Azetidine-3-carboxamide Hydrochloride: A Constrained Scaffold for Modern Drug Discovery

Azetidine-3-carboxamide hydrochloride is a small, four-membered heterocyclic compound that serves as a valuable building block for researchers in medicinal chemistry and drug development. The azetidine ring, a saturated heterocycle containing one nitrogen atom, is considered a "privileged scaffold." Its inherent ring strain imparts both unique reactivity and a desirable level of conformational rigidity, which can be exploited to fine-tune the pharmacological properties of larger, more complex molecules.[1][2] The presence of the carboxamide functional group provides a key point for hydrogen bonding and further chemical modification, while the hydrochloride salt form typically enhances the compound's stability and solubility in polar solvents, facilitating its use in various synthetic applications.[3]

This technical guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of Azetidine-3-carboxamide hydrochloride, designed for scientists and professionals engaged in pharmaceutical research and development.

Physicochemical and Structural Properties

Azetidine-3-carboxamide hydrochloride is a solid at room temperature.[4] While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from closely related analogues. Major commercial suppliers note that detailed analytical data is not routinely collected for this compound as it is supplied primarily for early-discovery research.[4]

Table 1: Physicochemical and Structural Data

| Property | Value | Source / Notes |

| IUPAC Name | azetidine-3-carboxamide;hydrochloride | [5] |

| CAS Number | 124668-45-7 | [4] |

| Molecular Formula | C₄H₉ClN₂O | [6] |

| Molecular Weight | 136.58 g/mol | [6] |

| Physical Form | Solid | [4] |

| Melting Point | Data not available. | For the related azetidine hydrochloride, a melting point of >300 °C is reported.[3] For Methyl azetidine-3-carboxylate hydrochloride, a melting point of 94-99°C is reported.[5] |

| Solubility | Data not available. | The hydrochloride salt form suggests probable solubility in water and polar organic solvents like methanol and DMSO. The related azetidine hydrochloride is soluble in water.[3] |

| pKa | Data not available. | The azetidine nitrogen is basic; the pKa of the parent azetidine is 11.3. |

| SMILES | O=C(N)C1CNC1.Cl | [4] |

| InChI Key | BVHAZJRRJVJSES-UHFFFAOYSA-N | [4] |

Synthesis and Purification

Proposed Synthetic Workflow

The following multi-step process represents a field-proven strategy for accessing the target compound. The causality behind this experimental design is to use robust, well-understood reactions (Boc protection, esterification, amidation, acid-mediated deprotection) to ensure high yields and purity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under neutral and basic conditions and its clean removal under acidic conditions, which simultaneously yields the desired hydrochloride salt.

Caption: Proposed synthetic workflow for Azetidine-3-carboxamide hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

-

Dissolve Azetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.2 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can be used without further purification.

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

-

Dissolve the N-Boc-azetidine-3-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 3: Synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate

-

Dissolve the methyl ester (1.0 eq) in a 7N solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the mixture under reduced pressure to yield the crude amide. Purify by column chromatography if necessary.

Step 4: Synthesis of Azetidine-3-carboxamide hydrochloride

-

Dissolve the N-Boc protected amide (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Cool to 0 °C and add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Spectral Characterization

As noted by major suppliers, experimental spectral data for Azetidine-3-carboxamide hydrochloride is not routinely available. However, the expected NMR signals can be predicted based on its chemical structure and analysis of related compounds.[1]

-

¹H NMR (predicted, in D₂O):

-

A multiplet (methine proton) at the C3 position, expected around δ 3.5-3.8 ppm.

-

Two multiplets corresponding to the diastereotopic methylene protons of the azetidine ring (C2 and C4), expected in the range of δ 3.9-4.3 ppm.

-

The NH and NH₂ protons may be broad or exchange with the solvent.

-

-

¹³C NMR (predicted, in D₂O):

-

A signal for the carbonyl carbon (C=O) of the amide, expected around δ 170-175 ppm.

-

Signals for the azetidine ring carbons (C2 and C4), expected around δ 45-55 ppm.

-

A signal for the methine carbon (C3), expected around δ 30-35 ppm.

-

Reactivity and Chemical Stability

The reactivity of Azetidine-3-carboxamide hydrochloride is dominated by the properties of the azetidine ring and the carboxamide group. The hydrochloride salt is generally stable under standard storage conditions (room temperature, inert atmosphere).[6]

-

Azetidine Nitrogen: The secondary amine within the azetidine ring is nucleophilic (once neutralized from its salt form) and can undergo reactions such as N-alkylation, N-arylation, and acylation. This site is the primary handle for incorporating the azetidine scaffold into larger molecules.

-

Carboxamide Group: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions with heating.[7]

-

Ring Strain: The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) makes azetidines susceptible to ring-opening reactions under certain conditions, although they are significantly more stable than their three-membered aziridine counterparts.

Caption: Key reactive sites of the azetidine-3-carboxamide core.

Application in Medicinal Chemistry and Drug Development

The primary value of Azetidine-3-carboxamide hydrochloride in drug discovery lies in its utility as a constrained building block. The rigid four-membered ring introduces specific conformational pre-organization into a molecule, which can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Azetidine scaffolds are present in several marketed drugs, such as the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib .[1] While this specific carboxamide derivative is not a final drug, it serves as a versatile intermediate. The secondary amine allows for its covalent attachment to a parent molecule, while the carboxamide can act as a hydrogen bond donor, mimicking a peptide backbone or interacting with key residues in an enzyme's active site. Its use allows for the systematic exploration of the chemical space around a lead compound, a critical step in optimizing potency and pharmacokinetic properties.

Safety and Handling

Azetidine-3-carboxamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

GHS Hazard Classification: Acute Toxicity 4, Oral (Harmful if swallowed).[4]

-

Hazard Statements: H302 (Harmful if swallowed). Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth).[4]

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier before use.

References

-

BDJHH045541. Azetidine-3-carboxamide hydrochloride. [Link]

-

Chemistry Steps. Converting Nitriles to Amides. [Link]

-

Alfa Aesar. Certificate of analysis: Azetidine hydrochloride, 97%. [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. [Link]

- Google Patents. Process for making azetidine-3-carboxylic acid.

-

Lumen Learning. Hydrolysis of nitriles. [Link]

-

Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

-

Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Chemguide. Hydrolysing Nitriles. [Link]

-

PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Azetidine-3-carboxamide hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 124668-45-7 [sigmaaldrich.com]

- 5. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

Azetidine-3-carboxamide Hydrochloride: A Technical Guide for Advanced Research

An In-depth Exploration of a Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Among the saturated heterocyles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged structure."[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[2] This balance of stability and reactivity, coupled with its rigid, three-dimensional conformation, makes the azetidine moiety a powerful tool for medicinal chemists.[3] It allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.[3]

Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7) is a prime exemplar of a functionalized azetidine building block. Possessing both a reactive secondary amine and a versatile carboxamide group, it serves as a critical starting material and intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

Azetidine-3-carboxamide hydrochloride is a white solid supplied with a purity often greater than 97%.[6] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 124668-45-7 | [6][7] |

| Molecular Formula | C₄H₉ClN₂O | [8] |

| Molecular Weight | 136.58 g/mol | [8] |

| IUPAC Name | 3-azetidinecarboxamide hydrochloride | [6] |

| Physical Form | Solid | [6] |

| InChI Key | BVHAZJRRJVJSES-UHFFFAOYSA-N | [6] |

| Storage | Room temperature, inert atmosphere | [6][9] |

The structure features a strained four-membered ring which influences its chemical reactivity and conformational preference. The secondary amine within the ring is a key nucleophilic site for further functionalization, while the carboxamide at the 3-position provides a hydrogen-bonding motif that can be crucial for molecular recognition at a biological target.

Synthesis and Purification Workflow

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain.[1] However, established routes provide reliable access to key intermediates like Azetidine-3-carboxamide. A representative synthetic approach often involves the cyclization of a suitably substituted propane derivative, followed by functional group manipulations to install the carboxamide.

Below is a conceptual workflow for the synthesis and purification of Azetidine-3-carboxamide hydrochloride.

Step-by-Step Protocol: N-Acylation (A Representative Application)

This protocol details a common use of Azetidine-3-carboxamide hydrochloride as a nucleophilic building block in an amide coupling reaction.

-

Neutralization of the Hydrochloride Salt:

-

Suspend Azetidine-3-carboxamide hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), at 0 °C.

-

Stir the mixture for 15-30 minutes to generate the free base in situ.

-

Rationale: The hydrochloride salt protonates the azetidine nitrogen, rendering it non-nucleophilic. The added base is required to liberate the lone pair of electrons on the nitrogen, activating it for the subsequent reaction. A non-nucleophilic base is chosen to avoid competition with the azetidine.

-

-

Amide Coupling:

-

In a separate flask, dissolve the carboxylic acid of interest (1.0 eq) and a coupling agent (e.g., HBTU, HATU, or EDC) (1.1 eq) in an aprotic solvent.

-

Add a base, typically DIPEA (2.0 eq), and stir for 5-10 minutes to activate the carboxylic acid.

-

Slowly add the solution of the activated acid to the free-base azetidine mixture from Step 1.

-

Allow the reaction to stir at room temperature for 2-16 hours.

-

Rationale: Coupling agents facilitate the formation of a highly reactive acyl-intermediate, which is readily attacked by the nucleophilic azetidine nitrogen to form the stable amide bond.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

-

Rationale: The aqueous work-up removes unreacted starting materials, coupling agent byproducts, and salts. Chromatography provides the final, high-purity product.

-

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-3-carboxamide and its derivatives are integral components in the design of novel therapeutic agents across various disease areas. The rigid azetidine core serves as a bioisostere for other rings or acyclic fragments, often improving metabolic stability and cell permeability.

-

Enzyme Inhibitors: The constrained nature of the azetidine ring is ideal for positioning functional groups to interact with specific residues in an enzyme's active site. For example, azetidine-based compounds have been developed as potent inhibitors of Janus kinase (JAK) for treating rheumatoid arthritis and as fatty acid amide hydrolase (FAAH) inhibitors for pain management.

-

GPCR Modulators: Spirocyclic piperidine-azetidine scaffolds have been utilized to create inverse agonists of the ghrelin receptor, a G-protein coupled receptor (GPCR) target for obesity.

-

Antiviral and Antibacterial Agents: The azetidine nucleus has been incorporated into compounds exhibiting superior antibacterial activity compared to some clinical fluoroquinolones.[4] Additionally, spirocyclic azetidine-indoline derivatives have been identified as fusion inhibitors for treating respiratory syncytial virus (RSV).

-

Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as part of the linker or engage with the target protein or E3 ligase.[8]

The workflow below illustrates the central role of Azetidine-3-carboxamide in a typical medicinal chemistry campaign.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of Azetidine-3-carboxamide hydrochloride and its derivatives is crucial. Standard analytical techniques are employed.

| Technique | Expected Observations |

| ¹H NMR | Protons on the carbon adjacent to a carbonyl group typically resonate in the 2-3 ppm region.[10][11] The protons on the azetidine ring will appear as multiplets in the aliphatic region, deshielded by the adjacent nitrogen. The NH proton of the azetidine and the NH₂ protons of the carboxamide will be visible, often as broad signals, and their chemical shift can be solvent-dependent. |

| ¹³C NMR | The carbonyl carbon of the carboxamide is expected to be strongly deshielded, appearing in the 160-180 ppm range.[10] The carbons of the azetidine ring will be found in the aliphatic region, typically between 20-65 ppm.[10] |

| Mass Spec. | The molecular ion peak should be observable. A primary fragmentation pathway involves the cleavage of the C-N bond of the ring or the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO⁺).[10] |

| IR Spec. | A strong, characteristic C=O stretch for the amide will be present between 1650-1690 cm⁻¹. N-H stretching vibrations for both the secondary amine (as the hydrochloride salt) and the primary amide will be visible in the 3200-3400 cm⁻¹ region. |

Safety, Handling, and Storage

Azetidine-3-carboxamide hydrochloride requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store at room temperature in a dry, inert atmosphere.[9] Keep container tightly closed.

-

Stability: The compound is stable under recommended storage conditions.[12] Avoid contact with strong oxidizing agents.[12]

Conclusion

Azetidine-3-carboxamide hydrochloride is more than a simple chemical reagent; it is a strategic building block that provides access to novel and potent bioactive molecules. Its unique structural and electronic properties, stemming from the constrained four-membered ring, offer medicinal chemists a reliable scaffold to enforce conformational rigidity and explore chemical space in three dimensions. As the demand for innovative therapeutics with improved pharmacological profiles continues to grow, the utility of versatile intermediates like Azetidine-3-carboxamide hydrochloride in accelerating drug discovery programs is undeniable.

References

-

PubMed. (2021). Azetidines of pharmacological interest. [Link]

-

Actu-All. 3-AzetidinecarboxaMide HCl (cas 124668-45-7) SDS/MSDS. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

- Google Patents. WO2012101654A2 - Novel triazine compounds.

-

CP Lab Safety. Azetidine-3-carboxamide hydrochloride, 1 gram. [Link]

-

Mol-Instincts. N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride. [Link]

-

Mol-Instincts. 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide. [Link]

-

ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

- Google Patents.

-

PubMed Central. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

- Google Patents.

- Google Patents. WO2022074459A2 - Autotaxin inhibitor compounds.

- Google Patents.

-

SpectraBase. Azetidine hydrochloride - Optional[13C NMR] - Spectrum. [Link]

-

University of Calgary. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine-3-carboxamide hydrochloride | 124668-45-7 [sigmaaldrich.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. calpaclab.com [calpaclab.com]

- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Conformation of Azetidine-3-carboxamide Hydrochloride

Abstract

Azetidine-3-carboxamide hydrochloride is a functionalized four-membered heterocycle of significant interest in medicinal chemistry and drug development. Its rigid, strained ring system provides a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of bioactive molecules. This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of azetidine-3-carboxamide hydrochloride. We will explore the inherent puckered nature of the azetidine ring, the stereochemical implications of the C3-carboxamide substituent, and the influence of the hydrochloride salt on its overall architecture. This document synthesizes foundational principles with practical experimental methodologies, offering researchers a comprehensive framework for the characterization and utilization of this important chemical entity.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, nitrogen-containing four-membered heterocycles, represent a critical structural motif in contemporary organic and medicinal chemistry.[1][2] The inherent ring strain of the azetidine core imparts distinct reactivity and a defined conformational preference, making it a valuable building block for creating novel chemical entities with constrained geometries.[2][3] Azetidine-3-carboxamide hydrochloride, a specific derivative, combines this strained ring with a polar carboxamide functional group, enhancing its potential for forming specific interactions within biological systems. Understanding its precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide serves to elucidate the key structural features of this molecule, from its fundamental connectivity to its preferred spatial arrangement in both solid and solution states.

Molecular Structure and Chemical Identity

The fundamental structure of Azetidine-3-carboxamide hydrochloride consists of a central azetidine ring substituted at the 3-position with a carboxamide group. The ring nitrogen is protonated, forming an ionic bond with a chloride anion.

Table 1: Key Chemical Identifiers for Azetidine-3-carboxamide Hydrochloride

| Property | Value | Source |

| CAS Number | 124668-45-7 | |

| Molecular Formula | C₄H₉ClN₂O | [4] |

| Molecular Weight | 136.58 g/mol | [4] |

| IUPAC Name | azetidine-3-carboxamide;hydrochloride | |

| SMILES String | O=C(N)C1CNC1.Cl | |

| InChI String | 1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H |

The molecule's structure is defined by two primary components:

-

The Azetidinium Cation: A four-membered saturated ring containing a positively charged nitrogen atom. This charged center significantly influences the molecule's solubility and electronic properties.

-

The Carboxamide Substituent: A primary amide group (-CONH₂) attached to the C3 position of the ring. This group is capable of acting as both a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions.

Conformational Analysis: Puckering and Substituent Orientation

Contrary to a planar depiction in 2D drawings, the azetidine ring is inherently non-planar. This deviation from planarity is a mechanism to alleviate the significant angle and torsional strain associated with a four-membered ring system.

The Puckered Nature of the Azetidine Ring

The azetidine ring adopts a "puckered" or "bent" conformation.[5][6] This conformation can be quantitatively described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine in the gas phase, this angle has been determined to be approximately 37°.[5] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons:

-

Pseudo-axial (ax): Orientated more perpendicular to the mean plane of the ring.

-

Pseudo-equatorial (eq): Orientated more parallel to the mean plane of the ring.

The energy barrier for ring inversion (interconversion between two puckered forms) is relatively low, but the presence of substituents can create a significant energetic preference for one conformation.

Preferred Orientation of the Carboxamide Group

For 3-substituted azetidines, the substituent's size and electronic nature dictate its preferred orientation. To minimize steric hindrance with the hydrogen atoms on the C2 and C4 positions, bulky substituents overwhelmingly favor the pseudo-equatorial position.[5] Given the size of the carboxamide group, it is strongly predicted that Azetidine-3-carboxamide hydrochloride will predominantly exist in a conformation where this group occupies the pseudo-equatorial position. This arrangement represents the most thermodynamically stable state.

Caption: Predicted stable conformation of a 3-substituted azetidinium ring.

Experimental Workflows for Structural Elucidation

A definitive characterization of the molecule's structure and conformation requires a multi-faceted analytical approach. The synergy between solid-state analysis, solution-state analysis, and functional group identification provides a self-validating system for structural confirmation.

Caption: Workflow for comprehensive structural and conformational analysis.

Single-Crystal X-ray Diffraction (Solid-State Analysis)

This technique provides the most unambiguous and precise determination of the solid-state molecular structure.

Causality: The goal is to obtain an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. This directly reveals the ring's puckering and the substituent's orientation in the crystal lattice.[5]

Protocol:

-

Crystal Growth: Prepare a supersaturated solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol). Allow the solvent to evaporate slowly and undisturbed at a constant temperature until well-formed, single crystals appear.

-

Data Collection: Select and mount a suitable crystal on a goniometer head of an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods.[5] The resulting structural model is then refined against the experimental data to yield an accurate and detailed 3D model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR spectroscopy provides detailed information about the molecule's time-averaged conformation and dynamic behavior in solution.[5]

Causality: The chemical shifts and coupling constants of the nuclei are highly sensitive to their local electronic and spatial environments. By analyzing these parameters, particularly the proton-proton (¹H-¹H) coupling constants, one can deduce dihedral angles via the Karplus equation, thereby mapping the ring's conformation in solution.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of Azetidine-3-carboxamide hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]

-

¹H NMR Spectroscopy:

-

Expected Signals: Distinct multiplets for the non-equivalent protons at C2, C3, and C4. The protonated amine (N⁺H₂) and amide (-CONH₂) protons will appear as potentially broad signals that will disappear upon D₂O exchange.[7] The protons adjacent to the carboxamide (α-protons) are expected in the 2-3 ppm region.[7]

-

Analysis: Careful analysis of the coupling constants between the ring protons will provide insight into the dihedral angles and confirm the puckered nature of the ring.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Three signals for the azetidine ring carbons and one deshielded signal for the carbonyl carbon of the amide (typically in the 160-180 ppm range).[7]

-

Analysis: Confirms the number of unique carbon environments in the molecule.

-

-

2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques serve as crucial validation tools.

-

IR Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorptions include a strong C=O stretch for the amide group (approx. 1650-1690 cm⁻¹) and broad N-H stretching bands for the azetidinium and amide protons (approx. 3100-3400 cm⁻¹).

-

Mass Spectrometry: Confirms the molecular weight of the parent molecule. Using a technique like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent ion peak corresponding to the mass of the cationic portion of the molecule, [C₄H₈N₂O + H]⁺.

Conclusion

The molecular architecture of Azetidine-3-carboxamide hydrochloride is dictated by the inherent strain and conformational preferences of its four-membered ring. The azetidine core is not planar but adopts a puckered conformation to minimize this strain. Steric considerations strongly suggest that the C3-carboxamide substituent preferentially occupies a pseudo-equatorial position, which represents the molecule's most stable conformational state. A comprehensive and robust characterization of this structure relies on the synergistic application of single-crystal X-ray diffraction for solid-state analysis and multi-dimensional NMR spectroscopy for solution-state dynamics. This detailed structural understanding is fundamental for any researcher aiming to incorporate this valuable scaffold into advanced molecular designs for pharmaceutical or materials science applications.

References

- Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.

- Sigma-Aldrich. (n.d.). Azetidine-3-carboxamide hydrochloride AldrichCPR.

- PubMed. (2007). Conformational preferences of proline analogues with different ring size.

- iChemical. (n.d.). Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7.

- CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- NIH National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7 - iChemical [ichemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of Azetidine-3-carboxamide Hydrochloride: Strategies and Methodologies for Pharmaceutical Research

Abstract

The azetidine scaffold is a privileged four-membered heterocyclic motif increasingly recognized for its role in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity.[3] This guide provides an in-depth technical overview of robust and scalable synthetic routes to Azetidine-3-carboxamide hydrochloride, a key building block for drug development. Two primary, field-proven strategies are detailed: a cost-effective route commencing from basic feedstocks like epichlorohydrin, and a more direct approach utilizing commercially available, pre-functionalized azetidine rings. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide laboratory and process scale-up decisions.

Introduction: The Strategic Importance of the Azetidine Core

Azetidines are saturated four-membered azaheterocycles that serve as critical intermediates and structural units in a wide array of biologically active compounds.[2] Unlike their more flexible five- and six-membered counterparts, the azetidine ring introduces conformational rigidity, which can be leveraged to optimize ligand-receptor interactions.[3] Azetidine-3-carboxamide, in particular, is a versatile synthon used in the development of novel therapeutics, including enzyme inhibitors and modulators of central nervous system (CNS) targets.[4] The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.

The synthesis of functionalized azetidines, however, is not without challenges due to the inherent ring strain.[1] This guide focuses on two validated synthetic pathways, providing the causal logic behind procedural choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, Azetidine-3-carboxamide hydrochloride, reveals two primary strategies based on the point of ring formation and functional group introduction.

Caption: Retrosynthetic analysis of Azetidine-3-carboxamide hydrochloride.

-

Strategy 1: A convergent approach involving the initial construction of the azetidine ring from acyclic precursors like epichlorohydrin and a protected amine (e.g., benzylamine), followed by functionalization at the C3 position.[5][6] This method is often more cost-effective for large-scale production.[5]

-

Strategy 2: A linear approach starting with a commercially available, orthogonally protected azetidine, such as N-Boc-azetidine-3-carboxylic acid. This route is typically faster and higher-yielding for laboratory-scale synthesis, benefiting from well-established peptide coupling protocols.[3]

Strategy 1: Synthesis from Epichlorohydrin and Benzylamine

This multi-step synthesis is a classic and industrially relevant method for producing azetidine derivatives. The use of benzylamine is strategic; it is an inexpensive primary amine, and the benzyl group serves as a robust protecting group that can be readily removed via hydrogenolysis in a final step.

Workflow Overview

Caption: Workflow for the synthesis of the target compound from epichlorohydrin.

Step 1 & 2: Azetidine Ring Formation

The synthesis begins with the nucleophilic attack of benzylamine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine [5][6]

-

Reaction Setup: To a solution of benzylamine (1.05 eq.) in water, add epichlorohydrin (1.0 eq.) dropwise at 0-5 °C.

-

Ring Opening: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by GC or TLC until the starting materials are consumed. The intermediate, N-benzyl-3-chloro-2-hydroxypropylamine, typically precipitates as a white solid.[5][6]

-

Cyclization: The isolated intermediate is then treated with a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent to promote intramolecular SN2 cyclization, yielding 1-benzyl-3-hydroxyazetidine.[6] High yields (over 85%) for this step are reported in the literature.[6]

-

Work-up & Purification: The product is typically extracted into an organic solvent and purified by distillation or column chromatography.

Causality: The use of water as a solvent in the first step is both economical and helps to control the exothermicity of the epoxide opening. The benzyl group is chosen for its stability under the basic conditions of the cyclization step.

Step 3 & 4: Functional Group Interconversion to Carboxamide

The 3-hydroxy group must be converted to the desired carboxamide. A common route involves oxidation to the ketone (N-benzylazetidin-3-one), followed by conversion to a nitrile and subsequent hydrolysis.

Protocol: Synthesis of 1-Benzylazetidine-3-carboxamide

-

Oxidation: The 1-benzyl-3-hydroxyazetidine is oxidized to the corresponding ketone, 1-benzylazetidin-3-one, using standard oxidizing agents (e.g., Swern or Dess-Martin oxidation).

-

Nitrile Formation: The ketone is converted to the nitrile via a two-step sequence: formation of the tosylhydrazone followed by reaction with a cyanide source (e.g., KCN).

-

Hydrolysis: The resulting 1-benzylazetidine-3-carbonitrile is then subjected to controlled partial hydrolysis using acidic or basic conditions (e.g., H₂O₂ with a base) to yield 1-benzylazetidine-3-carboxamide.

Step 5: Deprotection and Hydrochloride Salt Formation

The final steps involve removing the N-benzyl protecting group and forming the hydrochloride salt.

Protocol: Synthesis of Azetidine-3-carboxamide hydrochloride

-

Hydrogenolysis: Dissolve 1-benzylazetidine-3-carboxamide in a suitable solvent like methanol or ethanol. Add a palladium catalyst (e.g., 10% Pd/C).

-

Reaction: The mixture is subjected to a hydrogen atmosphere (typically 40-50 psi) and stirred until debenzylation is complete (monitored by TLC or LC-MS).

-

Salt Formation: After filtering off the catalyst, the resulting free amine is treated with a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) to precipitate the final product, Azetidine-3-carboxamide hydrochloride.

-

Isolation: The white solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Strategy 2: Synthesis from N-Boc-Azetidine-3-Carboxylic Acid

This strategy is highly efficient for lab-scale synthesis due to the high purity of the starting material and the reliability of modern amide coupling reactions.[3] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the coupling conditions but easily removed with acid.[7][8]

| Reagent/Parameter | Molar Equivalent | Concentration | Purpose |

| N-Boc-Azetidine-3-Carboxylic Acid | 1.0 | 0.1 - 0.5 M | Starting Material |

| EDC·HCl | 1.1 - 1.5 | - | Coupling Agent |

| HOBt or HATU | 1.1 - 1.5 | - | Additive to suppress racemization and improve yield |

| Ammonia Source (e.g., NH₄Cl) | 1.5 - 2.0 | - | Amine Source |

| Base (e.g., DIEA, NMM) | 2.0 - 3.0 | - | Activates amine & neutralizes HCl by-product |

| Solvent (e.g., DMF, DCM) | - | - | Reaction Medium |

| Table 1: Typical Reagent Stoichiometry for EDC/HOBt Amide Coupling. |

Step 1: Amide Coupling

The formation of the amide bond from the carboxylic acid is the key step. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[9][10][11]

Protocol: Synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate

-

Reaction Setup: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq.), an ammonia source such as ammonium chloride (1.5 eq.), and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

-

Activation: Cool the mixture to 0 °C and add a base such as diisopropylethylamine (DIEA, 2.5 eq.). Add EDC·HCl (1.2 eq.) portion-wise and allow the reaction to slowly warm to room temperature.

-

Reaction: Stir the mixture for 12-24 hours. The reaction progress is monitored by LC-MS.

-

Work-up & Purification: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is often pure enough for the next step or can be purified by column chromatography.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions before reacting with the amine.[10]

Step 2: Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group, which occurs concurrently with the formation of the hydrochloride salt.

Protocol: Synthesis of Azetidine-3-carboxamide hydrochloride [7][12]

-

Reaction Setup: Dissolve the N-Boc-azetidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

Deprotection: Add an excess of a strong acid, typically a 4M solution of HCl in dioxane (5-10 eq.), and stir at room temperature. Vigorous off-gassing (CO₂) is observed.

-

Reaction: Stir for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Isolation: The product typically precipitates from the reaction mixture. The solid can be triturated with a solvent like diethyl ether to facilitate precipitation, then collected by filtration, washed, and dried under vacuum to yield the final hydrochloride salt as a white crystalline solid.

Comparative Analysis and Conclusion

| Feature | Strategy 1 (from Epichlorohydrin) | Strategy 2 (from Boc-Azetidine) |

| Number of Steps | 4-5 | 2 |

| Starting Material Cost | Low | High |

| Scalability | Excellent | Good (cost-prohibitive at very large scale) |

| Overall Yield | Moderate | High |

| Purification | Multiple chromatographic steps may be needed | Often simple precipitation/crystallization |

| Ideal Use Case | Large-scale, process chemistry | Lab-scale, rapid analog synthesis |

| Table 2: Comparison of Synthetic Strategies. |

The choice of synthetic route to Azetidine-3-carboxamide hydrochloride depends heavily on the desired scale and available resources. Strategy 1 , starting from inexpensive materials like epichlorohydrin, is well-suited for large-scale manufacturing where cost-effectiveness is paramount, despite requiring more synthetic steps and process optimization.[5] Strategy 2 offers a rapid, high-yield pathway ideal for research and development settings, where speed and access to diverse analogs are more critical than raw material costs.[3] Both routes are robust and, with the proper execution as detailed in this guide, provide reliable access to this valuable pharmaceutical building block.

References

-

Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A Practical and Facile Synthesis of Azetidine Derivatives for Oral Carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. [Link]

-

O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

-

Zhang, Z., et al. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Chalyk, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives.

- EP0165636A1 - Process for preparing azetidine derivatives and intermediates therein.

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry. [Link]

- US4870189A - Process for synthesis of azetidine and novel intermediates therefor.

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]

-

Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]

-

Foley, D. A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Reddit discussion on N-boc deprotection. r/Chempros. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Zhang, Z., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

-

Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

Rodríguez, R., et al. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

- AU2003279915A1 - Process for making azetidine-3-carboxylic acid.

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. [Link]

-

De Nanteuil, F., et al. (2015). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

-

1-tritylazetidine. ChemSynthesis. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. hepatochem.com [hepatochem.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Azetidine-3-carboxamide Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7). In the absence of extensive published empirical data, this document establishes a robust theoretical framework to predict its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the physicochemical properties of this compound. We will delve into the molecular structure, the influence of its functional groups, and provide a detailed, field-proven experimental protocol for the empirical determination of its solubility.

Compound Profile: Azetidine-3-carboxamide Hydrochloride

Azetidine-3-carboxamide hydrochloride is a small heterocyclic compound featuring a four-membered azetidine ring, a carboxamide group at the 3-position, and presented as a hydrochloride salt.[1][2] Understanding its structure is fundamental to predicting its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 124668-45-7 | [1][2] |

| Molecular Formula | C₄H₉ClN₂O | [2] |

| Molecular Weight | 136.58 g/mol | [2] |

| Appearance | Solid | [1] |

| InChI Key | BVHAZJRRJVJSES-UHFFFAOYSA-N | [1] |

The presence of a protonated amine (as a hydrochloride salt), a primary amide, and the nitrogen heteroatom in the azetidine ring collectively impart a significant degree of polarity to the molecule.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like." The overall polarity of Azetidine-3-carboxamide hydrochloride suggests a strong preference for polar solvents. The hydrochloride salt form generally enhances solubility in polar solvents but can decrease it in non-polar organic media.[3]

2.1. Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

-

Prediction: High solubility.

-

Rationale: These solvents can engage in extensive hydrogen bonding with the carboxamide group's N-H and C=O functionalities. The ionic nature of the hydrochloride salt will be well-solvated by the polar protic environment. The high dielectric constant of these solvents will effectively shield the charged species.

2.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

-

Prediction: Moderate to high solubility.

-

Rationale: Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which will facilitate the dissolution of the polar carboxamide and the hydrochloride salt. Acetonitrile, being less polar, may exhibit lower but still significant solubility.

2.3. Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate)

-

Prediction: Low to moderate solubility.

-

Rationale: These solvents have a lower capacity for hydrogen bonding and are less polar. While some interaction with the carboxamide group is possible, they will be less effective at solvating the ionic hydrochloride salt, limiting overall solubility.

2.4. Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

-

Prediction: Sparingly soluble to insoluble.

-

Rationale: The significant polarity and hydrogen bonding potential of Azetidine-3-carboxamide hydrochloride are mismatched with the non-polar nature of these solvents. The energy required to break the crystal lattice of the salt will not be compensated by favorable solute-solvent interactions. While some amine hydrochloride salts with very lipophilic components can show solubility in less polar solvents, the small size of this molecule makes it unlikely.[4]

Predicted Solubility Summary Table

| Solvent Class | Representative Solvents | Predicted Solubility | Key Interactions |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding, Ion-Dipole |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole, Hydrogen Bond Accepting |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Limited Dipole-Dipole |

| Non-polar | Hexane, Toluene, DCM | Sparingly Soluble / Insoluble | van der Waals (unfavorable) |

Experimental Determination of Solubility: A Standardized Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The Shake-Flask method is a widely accepted "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.

3.1. Materials and Equipment

-

Azetidine-3-carboxamide hydrochloride (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

3.2. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Azetidine-3-carboxamide hydrochloride to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a period sufficient to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of known concentrations of Azetidine-3-carboxamide hydrochloride in the respective solvents.

-

Analyze both the standard solutions and the filtered supernatant samples using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. Self-Validating System and Considerations

-

Mass Balance: For a robust protocol, the amount of solid added initially and the amount remaining after equilibration can be measured to ensure consistency with the measured concentration in the solution.

-

Time to Equilibrium: It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The measured solubility should be consistent at the later time points.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is crucial for reproducibility.[5]

Conclusion

Azetidine-3-carboxamide hydrochloride is predicted to be a polar compound with a strong affinity for polar protic and aprotic organic solvents. Its solubility is expected to decrease significantly as the polarity of the solvent decreases. For drug development and formulation, this profile suggests that solvents like methanol, ethanol, and DMSO would be suitable for creating stock solutions, while non-polar solvents would be ineffective. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for further research and development activities involving this compound.

References

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl azetidine-3-carboxylate hydrochloride | C5H10ClNO2 | CID 21100040. PubChem. Retrieved from [Link]

-

iChemical. (n.d.). Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Retrieved from [Link]

-

Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

PubMed. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

-

Drug Chemistry. (2025, October 28). Carboxamide group: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen chloride. Retrieved from [Link]

-

ResearchGate. (2019, February 11). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]

-

Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Azetidine-3-carboxamide hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 124668-45-7 [sigmaaldrich.com]

- 2. Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7 - iChemical [ichemical.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. webhome.auburn.edu [webhome.auburn.edu]

"Azetidine-3-carboxamide hydrochloride" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Azetidine-3-carboxamide hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidine-3-carboxamide hydrochloride is a valuable building block in modern medicinal chemistry. It incorporates the azetidine ring, a four-membered saturated heterocycle, which imparts a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][2] The inherent strain of the four-membered ring, while less extreme than that of aziridines, provides a unique reactivity profile that can be strategically exploited in drug design.[2][3] The hydrochloride salt form is commonly employed to enhance aqueous solubility and improve the handling characteristics of the parent amine.[4]

This guide provides a comprehensive analysis of the chemical stability of Azetidine-3-carboxamide hydrochloride, delving into its primary degradation pathways and the environmental factors that influence them. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep, mechanistic understanding to ensure its integrity throughout research and development workflows.

Section 1: Intrinsic Stability and Physicochemical Properties

The stability profile of Azetidine-3-carboxamide hydrochloride is governed by the interplay of its three key structural features: the azetidine ring, the carboxamide functional group, and the hydrochloride salt.

-

The Azetidine Ring: The four-membered ring possesses approximately 25.4 kcal/mol of ring strain, positioning its stability between the highly reactive aziridine ring and the more stable five-membered pyrrolidine ring.[3] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under conditions that can activate the ring system.[1][5] While generally stable under physiological conditions, the azetidine nitrogen's protonation (as in the hydrochloride salt) can render the ring more electrophilic and prone to degradation.[5]

-

The Carboxamide Group: Amides are among the most stable carboxylic acid derivatives. However, they are susceptible to hydrolysis to form the corresponding carboxylic acid and amine.[6] This reaction is typically slow but can be significantly accelerated by heating under either strongly acidic or basic conditions.[7]

-

The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the compound's polarity and water solubility.[4] It also means that in the presence of moisture, the compound can create a localized acidic microenvironment, which can directly influence its degradation pathways. The stability of hydrochloride salts is crucial for the shelf life and efficacy of many pharmaceutical products.[8]

Section 2: Primary Degradation Pathways

Forced degradation studies on related azetidine-containing molecules have revealed two principal mechanisms of instability: amide bond hydrolysis and azetidine ring activation.[9]

Pathway A: Acid-Catalyzed Amide Hydrolysis

The most predictable degradation pathway is the hydrolysis of the carboxamide side chain. In the presence of water and an acid catalyst (which is inherently available from the hydrochloride salt itself), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and departure of ammonia yields Azetidine-3-carboxylic acid.[6]

Caption: Nucleophilic attack on the activated azetidinium ion leads to ring cleavage.

Section 3: Critical Factors Influencing Stability

Understanding the theoretical degradation pathways allows for the identification of key environmental factors that must be controlled.

-

Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including both amide hydrolysis and ring opening. [8]Storing the compound at reduced temperatures is one of the most effective strategies to minimize degradation and prolong shelf life.

-

Humidity and pH: Moisture is a direct reactant in the hydrolysis pathways. As a hydrochloride salt, the compound is hygroscopic and will readily absorb atmospheric water. This moisture can create a saturated solution on the surface of the solid, establishing an acidic environment that catalyzes degradation. Therefore, protection from humidity is critical. The compound will be least stable in strongly acidic or basic aqueous solutions, which directly catalyze both primary degradation pathways. [1]

-

Oxidizing Agents: Safety data for structurally related compounds indicate incompatibility with strong oxidizing agents. [10]Contact with such agents should be avoided to prevent oxidative degradation of the molecule.

Section 4: Recommended Storage and Handling Protocols

Based on the compound's chemical nature, the following storage and handling protocols are recommended to ensure its long-term integrity.

Long-Term Storage (Solid State)

The primary goal for solid-state storage is to mitigate the impact of temperature and humidity.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Significantly slows the kinetics of potential degradation pathways. |

| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial or equivalent [11][12] | Prevents moisture ingress and protects from light. Glass is preferred for its inertness. |

| Location | Well-ventilated, secure area away from heat and incompatible materials (e.g., strong bases, oxidizers). [10][11] | Ensures safety and prevents accidental cross-contamination or reaction. |

In-Solution Stability and Storage

Solutions of Azetidine-3-carboxamide hydrochloride are significantly more susceptible to degradation than the solid material.

-

Solvent Choice: For short-term use, aprotic organic solvents such as DMSO or DMF are generally preferred over aqueous solutions. If an aqueous buffer is required, use a pH range close to neutral (pH 6-7.5) and prepare the solution fresh.

-

Preparation: Solutions should be prepared fresh for each experiment whenever possible. Avoid creating large stock solutions that will be stored for extended periods.

-

Storage: If short-term storage of a solution is unavoidable, it should be stored at -20°C or, preferably, -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Section 5: Experimental Protocols for Stability Assessment

To validate storage conditions and understand the specific stability profile of the compound in your experimental matrix, the following protocols are recommended.

Protocol: Forced Degradation Study

This study rapidly identifies potential degradation products by exposing the compound to harsh chemical and physical conditions.

-

Sample Preparation: Prepare separate solutions of Azetidine-3-carboxamide hydrochloride (~1 mg/mL) in:

-

0.1 M HCl (Acid Hydrolysis)

-

0.1 M NaOH (Base Hydrolysis)

-

Water (Neutral Hydrolysis)

-

3% H₂O₂ (Oxidation)

-

-

Stress Conditions:

-

Incubate the solutions at 60°C for 24 hours.

-

Expose a solid sample and a solution sample to high-intensity UV/Vis light (ICH Q1B guidelines) for a defined period.

-

Keep control samples (in the same solvents) protected from light at 4°C.

-

-

Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method, comparing them to the control. Mass spectrometry (LC-MS) should be used to identify the mass of any new peaks (degradants).

-

Protocol: Workflow for a Real-Time Stability Study

This workflow outlines how to assess the compound's stability under the recommended storage conditions over a longer period.

Caption: A typical workflow for conducting a real-time stability assessment.

Conclusion

Azetidine-3-carboxamide hydrochloride is a stable compound when stored correctly, but it possesses two key chemical liabilities: hydrolysis of the carboxamide group and acid-catalyzed opening of the strained azetidine ring. The hydrochloride salt form, while beneficial for solubility, can contribute to an acidic microenvironment that promotes these degradation pathways, especially in the presence of moisture.

The most critical storage conditions to control are temperature and humidity . For maximum long-term stability, the solid compound should be stored at -20°C under a dry, inert atmosphere in a tightly sealed, light-resistant container . Solutions should be prepared fresh and, if storage is necessary, kept as frozen aliquots at -80°C. Adherence to these protocols will ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOhDOhi8rURCWpsg2e34Dq6_epRswzk7GyiEdUxdNTn3mkLfAjzh5tAjcKWyvZ--Ws1fPvBDSNGTymPLJRx2npfS0xZ412lx-eBf0ACmBixnXULbr9w-vp_yRhEfkfqHlKTgM3RAPCSozqfwnhNYorb-PqarB_RHQIuGdfytVuKYuH5RDRD6mbRVOIn_wwn3q_rOcSFTeYI_-Q_cwzaZ-JZEVvDQenUjSPzh1R4IkYAmGtQ==]

- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_SFNnfZtJtBx-2fdB77oInTaOQSNrXDRtC8aoggn2LwAaprpXjA1k8ViPoXvPFXHAdNT7_6Uxm7q26wGUuyUqiTjlWHms-bXOotmunxJgf5voZDEKqYETlvFL-kWOU4NgScB0tDgiJYOM_mEtSRmyh9YoSMcmN3_YOOE=]

- BenchChem. Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJdCWMxAGm9Yc-qfih84WoqfhBc1-07bqIck4-6SzBhIHLepQSY-Wv_sR-qLMuJt5SlzROl6hkVzUP0Wzoqa7ZeEVmLwOueF0GnXzfaABmVItnKKbE8vTYbBtwGOhnsYeyMGU7qesFIeg4FmnlUYHb56TmRs5_CNkHuTq1jMKcJ_28B_B0ql1fQZoY25mE6Mqe8u2dZx3sLFqSG3NcErDNPMWZdsAVueR6uUl]

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmbF5C5j45h8tfO7RImBrqmzFlO4Ms2b76q92P4XEeUwsX2P9L4XE7XbSET5xvhpGamWLIK8oHmE56bzARJ7yYJKXlbZ5lsM2V8ODRo4s2tvQVqnKwjppgObp7le2OoEeyrs0DRm8wT7Iiql0Z9YnMlwJZc5RuF4=]

- PMC - NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEeRjQvJGq-8PvyTvEt5UHw5QIhfIprBJjVUJd-F0xNDF0_qlmO_o6NoUdlATxLQR0BJsCn7ux0WNlyv5cu7wZ-FZjW1w8hb2MOl8r2OzpjGWCMBwKn2rsLwrbUhUcxKuhhaDNO1F2hK8AA==]

- University of Calgary. Ch20 : Amide hydrolysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeLFemVFIqp_30pD2I5Ybi0JjNOhbB70afKXCB_CfW0oleSYUWZGEy5v6CJVGCPmj7SfXwex8boYgNv6ZtuPbyismmm3um1z8caLy288pdCBXfw1WqK3ViZGci9vZ1A6lJ-Ok4v_qRx84PQj-5T8gNuew5XR6KNQY3I1rUIolmSw==]